Propargyl-PEG2-acid
Propargyl-PEG2-acid
Propargyl-PEG2-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
1859379-85-3
VCID:
VC0540311
InChI:
InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)
SMILES:
C#CCOCCOCCC(=O)O
Molecular Formula:
C8H12O4
Molecular Weight:
172.18
Propargyl-PEG2-acid
CAS No.: 1859379-85-3
Cat. No.: VC0540311
Molecular Formula: C8H12O4
Molecular Weight: 172.18
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG2-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 1859379-85-3 |
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 |
| IUPAC Name | 3-(2-prop-2-ynoxyethoxy)propanoic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10) |
| Standard InChI Key | NNWHATPXNWOQKD-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCC(=O)O |
| Appearance | Solid powder |
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